molecular formula C15H13N3O3 B2404000 methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate CAS No. 1986957-85-0

methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate

Cat. No.: B2404000
CAS No.: 1986957-85-0
M. Wt: 283.287
InChI Key: ZDWDLUKHOOIKJJ-UHFFFAOYSA-N
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Description

Methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a phenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the phenyl group and the oxadiazole moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of pyrrole derivatives with appropriate reagents to form the desired compound.

  • Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.

  • Substitution Reactions: These reactions involve the substitution of specific atoms or groups within the molecule to achieve the desired structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation Reactions: These reactions involve the addition of oxygen atoms to the compound, often resulting in the formation of new functional groups.

  • Reduction Reactions: These reactions involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to the reduction of the compound.

  • Substitution Reactions: These reactions involve the replacement of one functional group with another, often resulting in the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction Reagents: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution Reagents: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct functional groups and properties.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemical products.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of various pathogens and cancer cells.

Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and materials. Its unique properties make it suitable for applications in advanced materials and nanotechnology.

Comparison with Similar Compounds

  • Methyl 1-[(4-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate: This compound is similar in structure but differs in the position of the phenyl group.

  • Methyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrrole-2-carboxylate: This compound has a different oxadiazole isomer compared to the original compound.

  • Methyl 1-[(5-phenyl-1,2,3-oxadiazol-4-yl)methyl]-1H-pyrrole-2-carboxylate: This compound has a different oxadiazole isomer and position of the phenyl group.

Uniqueness: Methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate stands out due to its specific arrangement of functional groups, which may confer unique biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-20-15(19)12-8-5-9-18(12)10-13-16-14(21-17-13)11-6-3-2-4-7-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWDLUKHOOIKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1CC2=NOC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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